3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one
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Overview
Description
3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: Starting with a suitable precursor, such as 1-methyl-3-pyrazolecarboxaldehyde, the pyrazole ring can be formed through cyclization reactions.
Introduction of the pyridazinone moiety: The pyridazinone ring can be introduced via condensation reactions with appropriate hydrazine derivatives.
Hydroxymethylation: The hydroxymethyl group can be introduced through reactions with formaldehyde or other hydroxymethylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole or pyridazinone rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield aldehyde or carboxylic acid derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or tool for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone structures.
Pyrazole derivatives: Compounds with similar pyrazole structures.
Uniqueness
The uniqueness of 3-(Hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one lies in its specific combination of functional groups and ring structures, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C9H10N4O2 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-(1-methylpyrazol-3-yl)pyridazin-4-one |
InChI |
InChI=1S/C9H10N4O2/c1-12-4-3-9(11-12)13-5-2-8(15)7(6-14)10-13/h2-5,14H,6H2,1H3 |
InChI Key |
COUOZWVHPIBPDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)N2C=CC(=O)C(=N2)CO |
Origin of Product |
United States |
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